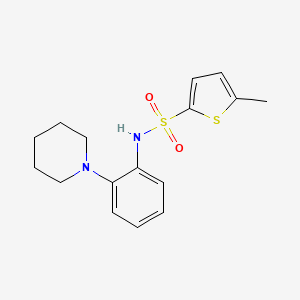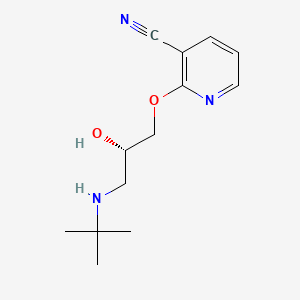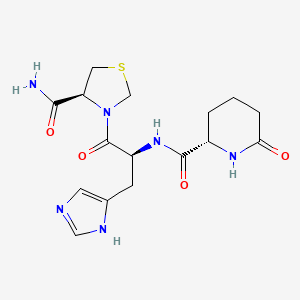
Molybdenum disulfide
Overview
Description
Molybdenum disulfide is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS2. The compound is classified as a transition metal dichalcogenide. It is a silvery black solid that occurs as the mineral molybdenite, the principal ore for molybdenum .
Synthesis Analysis
This compound has been one of the most interesting materials for scientists and engineers for a long time. While its bulk form has been in use in conventional industries as an intercalation agent and a dry lubricant for many years, its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . In one study, a direct growth of 1-in. monolayer MoS2 films on SiO2 and other substrates under low-temperature conditions (360°C) was presented .Molecular Structure Analysis
All forms of MoS2 have a layered structure, in which a plane of molybdenum atoms is sandwiched by planes of sulfide ions. These three strata form a monolayer of MoS2. Bulk MoS2 consists of stacked monolayers, which are held together by weak van der Waals interactions .Chemical Reactions Analysis
This compound is relatively unreactive. It is unaffected by dilute acids and oxygen. In appearance and feel, this compound is similar to graphite. It is widely used as a dry lubricant because of its low friction and robustness . It reacts with oxygen upon heating forming molybdenum trioxide: 2 MoS2 + 7 O2 → 2 MoO3 + 4 SO2. Chlorine attacks this compound at elevated temperatures to form molybdenum pentachloride: 2 MoS2 + 7 Cl2 → 2 MoCl5 + 2 S2Cl2 .Physical And Chemical Properties Analysis
This compound is similar to graphite in appearance and feel. It is widely used as a dry lubricant because of its low friction and robustness. Bulk MoS2 is a diamagnetic, indirect bandgap semiconductor similar to silicon, with a bandgap of 1.23 eV .Scientific Research Applications
Optical and Electronic Properties
Molybdenum disulfide (MoS2) exhibits unique optical and electronic properties, making it significant in scientific and industrial applications. Its direct band gap of 1.8 eV in monolayers and layer-dependent band structure offer solutions to the gapless issues of graphene, highlighting its potential in flexible electronics, energy storage, harvesting, and electrochemical catalysis (Li & Zhu, 2015).
Applications in Nanoelectronics and Energy
Single-layer MoS2 is explored as an alternative to graphene and silicon in nano-electronic and energy-storing devices. Its wide range of applications includes photocatalysts, optical sensors, biosensors, electrochemical biosensors, batteries, solar cells, and microwave and Terahertz technologies. Additionally, MoS2 offers future potential in spintronics and magneto-resistance (Kumar & Panda, 2022).
Solid Lubrication in Aerospace
MoS2 is widely used as a solid lubricant, particularly in the aerospace and space industry. Its lubricative properties, environmental and temperature dependence, and the structure and tribological properties of doped MoS2 are notable (Vazirisereshk et al., 2019).
High-Temperature Oxidation and Mechanical Properties
Research has focused on understanding the high-temperature oxidation mechanism of MoS2 and its impact on mechanical stability. This is crucial for its application in high-temperature functional systems and in engineering its chemical and mechanical properties (Rahman et al., 2021).
Interaction with Polymers
The interaction between MoS2 and polymers is of great interest. Studies using single molecule force spectroscopy (SMFS) to understand the adhesion of polymers to MoS2 surfaces highlight its potential in functionalizing MoS2 for various applications (Tang et al., 2017).
Nanoelectronics, Optoelectronics, and Flexible Devices
Few-layer MoS2 is researched for its potential in nanoelectronics, optoelectronics, and flexible devices. Its ability to control spin and valley degrees of freedom makes it promising for spintronic and valleytronic devices (Ganatra & Zhang, 2014).
Biomedical Applications
MoS2 has diverse applications in biomedicine, including in therapy, imaging, drug delivery, gene delivery, phototherapy, combined therapy, theranostics, and biosensing. Its 2D and 0D forms have expanded its use beyond traditional industries (Yadav et al., 2018).
Charge Transport in Electronic Devices
Studies on monolayer MoS2 focus on improving charge transport for electronic and optoelectronic device applications. Efforts include reducing impurities and defects to achieve high mobility in field-effect transistors (Yu et al., 2014).
Thickness Identification for Two-Dimensional Materials
Identifying the thickness of two-dimensional materials like MoS2 helps understand thickness-dependent properties and supports scientific research and applications. Optical imaging is used as a simple, quantitative method for this purpose (Wang et al., 2012).
Catalytic Hydrogen Generation
MoS2's catalytic potential, especially in water-splitting applications, is explored. Studies focus on the geometry of active edge sites and their role in electrochemical hydrogen production (Karunadasa et al., 2012).
Raman Scattering in MoS2
Research on Raman spectroscopy of MoS2 reveals changes in coupling between electronic transitions and phonons as MoS2 transitions from three-dimensional to two-dimensional structures (Li et al., 2012).
Biosensors
The properties of two-dimensional MoS2, such as large surface area, high electron mobility, and photoluminescence, make it of great interest for biosensor development (Kalantar-zadeh & Ou, 2016).
Sodium-Ion Battery Anodes
MoS2 is a promising anode material for sodium-ion batteries, offering high specific capacity and performance. Research addresses challenges such as cycling stability and rate capability (Wang et al., 2015).
Growth on Insulating Substrates
Synthetic approaches for high-quality MoS2 thin layers on insulating substrates contribute to its use in optoelectronics and energy harvesting (Liu et al., 2012).
Atomic Layer Deposition for Film Growth
The development of atomic layer deposition (ALD) methods for MoS2 thin films at low temperatures opens up applications with limited thermal budgets (Mattinen et al., 2017).
Environmental Effects on MoS2 Friction
Understanding the effects of water and oxygen on MoS2 friction is crucial, especially for its use in space applications where atmospheric contaminants are a concern (Khare & Burris, 2013).
Hydrogen Evolution Reaction (HER) Catalyst
Studies on MoS2 as a catalyst for the hydrogen evolution reaction (HER) focus on crystal structure, edges, and sulfur vacancies to enhance catalytic activity (Yin et al., 2016).
Mechanism of Action
Target of Action
Molybdenum disulfide (MoS2) is a transition metal dichalcogenide with unique physicochemical properties . Its primary targets are various surfaces where it acts as a dry lubricant . It also targets electronic devices, where it functions as a semiconductor . In the biomedical field, MoS2 has shown potential in tissue engineering and sensing applications .
Mode of Action
MoS2 interacts with its targets primarily through its unique layered structure . The molybdenum atoms are located between layers of sulfur atoms, and these layers exhibit only weak van der Waals interaction forces . This structure allows for easy sliding of the layers, leading to its effectiveness as a lubricant . In electronic applications, the single-layer form of MoS2 shows significant potential as a semiconductor analogue of graphene .
Biochemical Pathways
This property leads to higher sensitivity and lower detection limits in sensing applications .
Pharmacokinetics
Its unique properties, such as its layered structure and ability to facilitate electron transfer, suggest that it may have interesting interactions with biological systems .
Result of Action
The primary result of MoS2’s action is a reduction in friction when used as a lubricant . In electronic applications, it can function as a semiconductor, leading to various potential uses in nano-electronic applications . In biomedical applications, it has shown potential in tissue engineering and sensing applications .
Action Environment
The environment can significantly influence the action of MoS2. For instance, the lubricating properties of MoS2 are enhanced in a vacuum or inert gas environment . Additionally, the presence of water vapor can affect the frictional properties of MoS2 . In terms of its use in electronic applications, the properties of MoS2 can be affected by factors such as temperature and pressure .
Safety and Hazards
Molybdenum disulfide is harmful if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell .
Future Directions
Molybdenum disulfide has been one of the most interesting materials for scientists and engineers for a long time. Its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . It has also found a promising place in the future of traditional microprocessor equipment . Furthermore, it has gained synthetic utility in chemical transformations .
properties
IUPAC Name |
bis(sulfanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQMHSOZUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
| Record name | Molybdenum disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318098 | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Lustrous lead-grey powder; Black and lustrous when artificially prepared; Insoluble in water; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
450 °C, sublimes | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER OR DIL ACIDS, SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.06 @ 15 °C/15 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAD-GRAY, LUSTROUS POWDER, Black luster, hexagonal crystals | |
CAS RN |
1309-56-4, 1317-33-5 | |
| Record name | Molybdenite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Molybdenum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC8B4P503V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2375 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum disulfide?
A1: The molecular formula of this compound is MoS2. Its molecular weight is 160.07 g/mol.
Q2: What is the crystal structure of MoS2?
A2: this compound crystallizes in a hexagonal crystal system. Its layered structure consists of a plane of molybdenum atoms sandwiched between two layers of sulfur atoms, forming a repeating S-Mo-S unit. These layers are held together by weak van der Waals forces. [, ]
Q3: How does the number of layers in MoS2 affect its properties?
A3: The number of MoS2 layers significantly impacts its electronic and optical properties. Bulk MoS2 exhibits an indirect bandgap of 1.2 eV, while single-layer MoS2 transitions to a direct bandgap of around 1.9 eV. This tunable bandgap makes MoS2 highly attractive for optoelectronic applications. [, ]
Q4: How does the morphology of this compound affect its performance in dye-sensitized solar cells (DSSCs)?
A4: The morphology of MoS2 significantly influences its catalytic activity in DSSCs. Studies show that MoS2 nanoparticles exhibit superior performance compared to multilayered or few-layered MoS2 as counter electrode materials. This enhanced activity is attributed to the higher edge area to basal-plane ratio in nanoparticles, suggesting that the catalytically active sites of MoS2 are located on the edges rather than the basal planes. []
Q5: What are the catalytic properties of MoS2?
A5: MoS2 exhibits excellent catalytic activity in various reactions, including hydrodesulfurization, hydrodenitrogenation, reduction, and photocatalysis. Its layered structure, with abundant active sites at the edges, contributes to its high catalytic activity. []
Q6: How can the catalytic activity of MoS2 be enhanced?
A6: Several strategies can enhance the catalytic activity of MoS2:
- Defect Engineering: Introducing defects like vacancies and doping with heteroatoms can increase active sites and modify the electronic structure of MoS2, improving its catalytic performance. []
- Structural Engineering: Transforming 2D MoS2 into a 3D structure can expose more active sites and enhance mass transport, leading to increased catalytic activity, particularly in hydrogen evolution reactions. [, ]
- Hybridization: Combining MoS2 with other materials like graphene oxide or carbon nanotubes can create synergistic effects, improving charge transfer, conductivity, and overall catalytic performance. [, ]
Q7: What are the applications of MoS2 in energy storage?
A7: MoS2 is a promising electrode material for next-generation batteries, including lithium-ion, sodium-ion, and potassium-ion batteries, due to its high theoretical capacity and unique structural properties. [] Additionally, MoS2-based materials have shown potential for use in supercapacitors, exhibiting high specific capacitance and good cycling stability. [, ]
Q8: How is MoS2 used in environmental applications?
A8: MoS2-based materials have shown promise in addressing environmental challenges, such as:
- Heavy Metal Detection: Chemi-resistors based on MoS2 nanosheets offer a sensitive and cost-effective approach to detecting heavy metals in water, even at extremely low concentrations. []
- Water Splitting: Anion-engineered MoS2 thin films act as efficient catalysts in photoelectrochemical water splitting, facilitating hydrogen production. []
- Catalytic Upgrading of Biofuels: MoS2 catalysts supported on carbon derived from sugarcane bagasse have demonstrated effectiveness in upgrading jatropha oil residue via hydrodeoxygenation, reducing oxygenated compounds and enhancing fuel quality. []
Q9: How is computational chemistry used to study MoS2?
A9: Computational methods like Density Functional Theory (DFT) are crucial for understanding the electronic structure, bonding, and reaction mechanisms of MoS2. They provide insights into the material's behavior under various conditions and guide the design of novel MoS2-based materials with tailored properties. [, ] For example, DFT calculations were used to elucidate the mechanism of MoS2 formation via the sulfurization of molybdenum trioxide, revealing the key role of molybdenum oxysulfide intermediates. [, ]
Q10: What are the challenges and future directions in MoS2 research?
A10: While significant progress has been made in understanding and utilizing MoS2, several challenges remain:
Q11: How can we ensure the sustainable development and application of MoS2?
A11: Sustainability considerations for MoS2 include:
Q12: What are some other potential applications of MoS2?
A12: Beyond the areas mentioned above, MoS2 holds promise in various fields, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





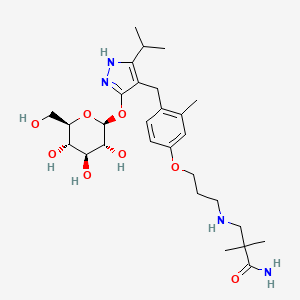
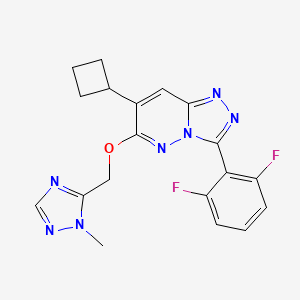


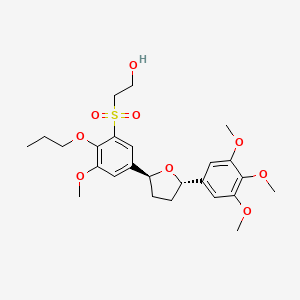

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)
![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

